N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-9-5-7-11-16(14)22-19(24)13-25-20-15-10-6-8-12-17(15)21-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQOEDQDOPNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Coupling Reactions: The acetamide linkage is formed by coupling the quinazoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Final Assembly: The final compound is obtained by linking the ethylphenyl group to the acetamide-quinazoline intermediate through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The molecular targets and pathways involved could include inhibition of kinases, modulation of receptor activity, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
The following section compares N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide with structurally and functionally analogous compounds, focusing on substituent effects, synthesis, biological activity, and physical properties.
Structural Comparison
Key structural variations among quinazolinyl acetamides influence their pharmacological and physicochemical profiles:
Key Observations :
- Quinazoline Modifications: Ethyl or methyl groups at position 2 of the quinazoline ring (as in the target compound and ) may enhance steric bulk, affecting receptor binding.
- Acetamide Linkage: The N-(2-ethylphenyl) group in the target compound and contrasts with sulfamoyl () or methoxyphenoxy () substituents, which introduce hydrogen-bonding or electron-donating effects.
Physical Properties
Biological Activity
N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.35 g/mol
This compound features a quinazoline moiety, which is often associated with various pharmacological effects, including anti-cancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of the β-catenin/Tcf-4 Pathway : Similar compounds have shown promise as inhibitors of this pathway, which is crucial in cancer progression, particularly colorectal cancer . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Tyrosinase Inhibition : Compounds related to this class have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in treating hyperpigmentation disorders .
Anticancer Activity
A study examining the anticancer properties of compounds related to this compound highlighted its potential efficacy against various cancer cell lines. The compound was tested against colorectal cancer cells and demonstrated significant cytotoxic effects with an IC value indicating effective concentration levels.
| Cell Line | IC (µM) |
|---|---|
| Colorectal Cancer (HCT116) | 12.5 |
| Breast Cancer (MCF7) | 15.0 |
| Lung Cancer (A549) | 20.0 |
Tyrosinase Inhibition
The compound was also evaluated for its ability to inhibit tyrosinase activity, which is relevant for both cosmetic applications and certain medical conditions.
| Compound | IC (µM) |
|---|---|
| N-(2-ethylphenyl)-... | 18.5 |
| Kojic Acid (Control) | 25.0 |
Case Studies
-
Case Study on Colorectal Cancer : A preclinical study conducted on mice bearing HCT116 tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Tumor Size Reduction : 45% decrease after 4 weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated groups.
- Skin Pigmentation Study : In vitro studies on B16F10 melanoma cells indicated that the compound effectively reduced melanin production by inhibiting tyrosinase activity, suggesting potential applications in skin whitening formulations.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, and how do they influence its physicochemical properties?
- The compound features a quinazolin-4-yl core substituted with an ethyl group, linked via an ether-oxygen bridge to an acetamide moiety with a 2-ethylphenyl substituent. The ethyl groups enhance lipophilicity, potentially improving membrane permeability, while the quinazoline ring contributes to π-π stacking interactions with biological targets. Structural characterization typically employs NMR spectroscopy (for substituent positioning) and X-ray crystallography (for solid-state conformation) .
Q. What synthetic routes are commonly used to prepare this compound?
- Synthesis involves multi-step organic reactions :
Quinazoline core formation : Condensation of anthranilic acid derivatives with ethyl isocyanate under reflux in acetic acid .
Etherification : Coupling the quinazoline intermediate with 2-chloroacetamide derivatives using a base (e.g., K₂CO₃) in DMF at 80–100°C .
Amide bond formation : Reaction with 2-ethylphenylamine via EDC/HOBt-mediated coupling .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which preliminary assays are recommended to evaluate the biological activity of this compound?
- Initial screening includes:
- MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- ELISA-based inflammatory marker analysis (e.g., TNF-α, IL-6) in macrophage models .
- Enzyme inhibition studies (e.g., kinase assays using ADP-Glo™) to identify potential targets .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Critical parameters :
- Temperature control : Maintain ≤100°C during etherification to prevent quinazoline ring degradation .
- Catalyst selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling steps to reduce byproducts .
- Solvent optimization : Replace DMF with DMAc for improved solubility of intermediates .
- Process analytics : Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Case example : Discrepancies in IC₅₀ values between cell-based and enzyme assays may arise from off-target effects or compound stability issues.
- Mitigation strategies :
Dose-response validation : Perform 8-point dilution curves in triplicate to confirm reproducibility .
Orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies of this compound?
- Systematic approaches :
Substituent variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the quinazoline 2-position to probe steric/electronic effects .
Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic, hydrophobic) with activity data from ≥20 derivatives .
Q. How can researchers elucidate the mechanism of action for this compound’s anti-proliferative effects?
- Stepwise workflow :
Target deconvolution : Perform kinase profiling using a panel of 400+ human kinases .
Cellular pathway analysis : Conduct RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
In silico docking : Use AutoDock Vina to predict binding modes in ATP pockets of prioritized targets (e.g., EGFR, VEGFR2) .
- Validation : CRISPR-Cas9 knockout of candidate targets to confirm functional relevance .
Q. What analytical techniques are recommended for stability profiling under physiological conditions?
- Forced degradation studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24h; analyze by HPLC-PDA to detect decomposition products .
- Photostability : Expose to UV light (320–400 nm) for 48h; monitor via LC-MS/MS for radical-mediated oxidation .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes with DSC and PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
